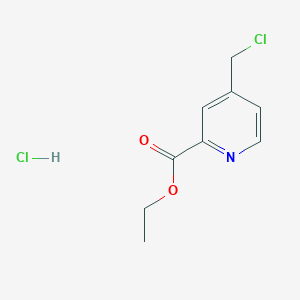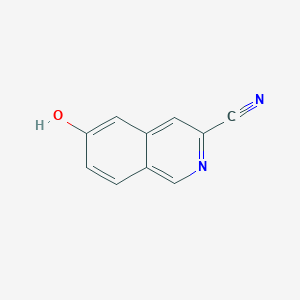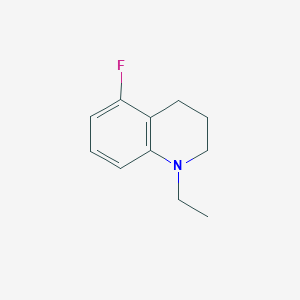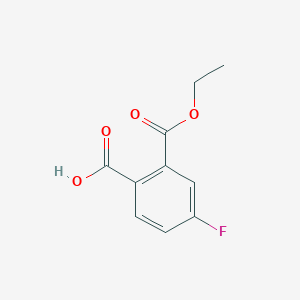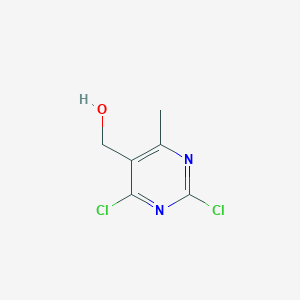
(2,4-Dichloro-6-methylpyrimidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichloro-6-methylpyrimidin-5-yl)methanol is a chemical compound with the molecular formula C6H6Cl2N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-6-methylpyrimidin-5-yl)methanol typically involves the chlorination of 6-methyluracil followed by a series of reactions to introduce the methanol group. One common method involves the following steps:
Chlorination: 6-methyluracil is treated with phosphorus oxychloride (POCl3) to yield 2,4-dichloro-6-methylpyrimidine.
Hydroxymethylation: The 2,4-dichloro-6-methylpyrimidine is then reacted with formaldehyde and a base, such as sodium hydroxide (NaOH), to introduce the hydroxymethyl group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloro-6-methylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted pyrimidines.
Oxidation: Products include 2,4-dichloro-6-methylpyrimidine-5-carboxylic acid.
Reduction: Products include 2,4-dichloro-6-methylpyrimidine-5-methyl.
Scientific Research Applications
(2,4-Dichloro-6-methylpyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4-Dichloro-6-methylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Lacks the hydroxymethyl group.
2,4-Dichloro-5-methylpyrimidine: Has a different substitution pattern.
2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid: An oxidized form of the compound.
Properties
Molecular Formula |
C6H6Cl2N2O |
|---|---|
Molecular Weight |
193.03 g/mol |
IUPAC Name |
(2,4-dichloro-6-methylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-4(2-11)5(7)10-6(8)9-3/h11H,2H2,1H3 |
InChI Key |
FNBZSQMOTCBZDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13668605.png)
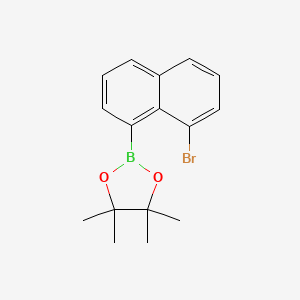
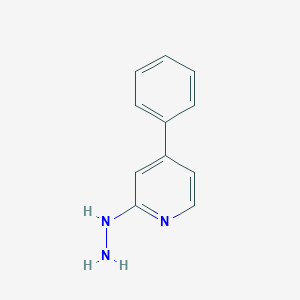
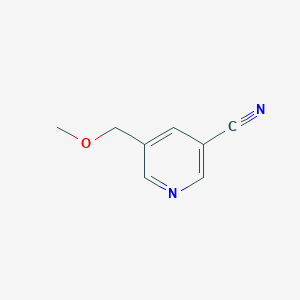
![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13668635.png)
![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B13668645.png)
![4-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13668651.png)
![6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668658.png)

